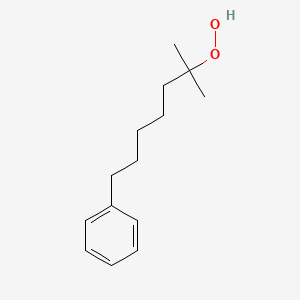
2-Methyl-7-phenylheptane-2-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-7-phenylheptane-2-peroxol is an organic compound characterized by the presence of a peroxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenylheptane-2-peroxol typically involves the reaction of 2-Methyl-7-phenylheptane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the desired peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using hydrogen peroxide and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
化学反应分析
Types of Reactions
2-Methyl-7-phenylheptane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-Methyl-7-phenylheptane-2-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of polymers, resins, and other industrial materials due to its reactive peroxide group.
作用机制
The mechanism of action of 2-Methyl-7-phenylheptane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include:
Oxidation of lipids: Leading to lipid peroxidation.
Oxidation of proteins: Resulting in protein carbonylation.
Oxidation of nucleic acids: Causing DNA damage.
相似化合物的比较
Similar Compounds
2-Methyl-7-phenylheptane: Lacks the peroxide group, making it less reactive in oxidative processes.
2-Methyl-7-phenylheptane-2-ol: Contains a hydroxyl group instead of a peroxide group, leading to different chemical properties and reactivity.
Benzyl peroxide: Another peroxide compound with different structural features and reactivity.
Uniqueness
2-Methyl-7-phenylheptane-2-peroxol is unique due to its specific structure, which combines a phenyl group with a peroxide functional group. This combination imparts distinct oxidative properties, making it valuable in various chemical and biological applications.
属性
| 85981-57-3 | |
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
(6-hydroperoxy-6-methylheptyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,16-15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3 |
InChI 键 |
QTVVVHUAADOMQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCCCC1=CC=CC=C1)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



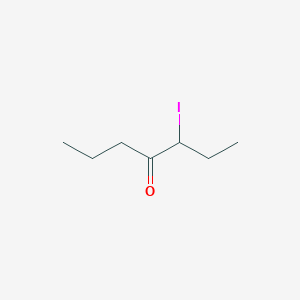
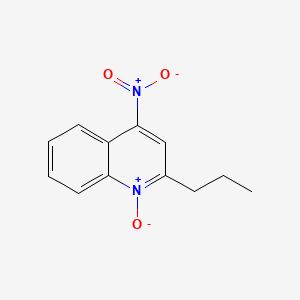
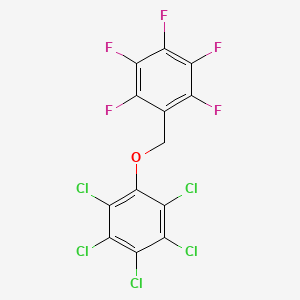
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
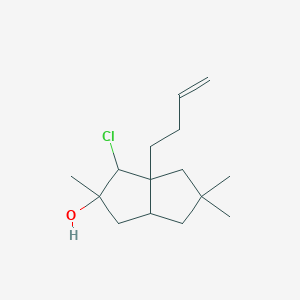
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
